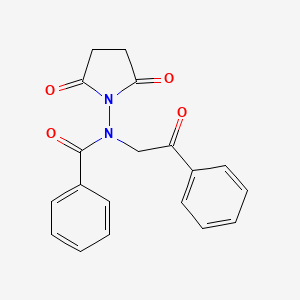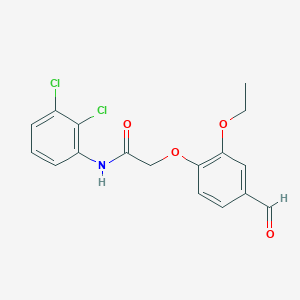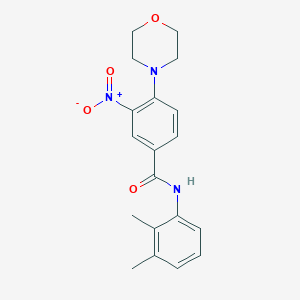
N-(2,5-dioxo-1-pyrrolidinyl)-N-(2-oxo-2-phenylethyl)benzamide
説明
N-(2,5-dioxo-1-pyrrolidinyl)-N-(2-oxo-2-phenylethyl)benzamide, commonly known as DOPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DOPA is a member of the benzamide family of compounds and is known for its ability to modulate the activity of certain enzymes and receptors in the body.
作用機序
DOPA's mechanism of action is not fully understood, but it is believed to modulate the activity of enzymes and receptors in the body. For example, DOPA has been shown to inhibit the activity of MAO, which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO, DOPA can increase the levels of dopamine in the brain, leading to increased neurotransmitter activity.
Biochemical and Physiological Effects:
DOPA has been shown to have a range of biochemical and physiological effects. For example, it has been shown to increase the activity of certain enzymes and receptors in the body, leading to increased neurotransmitter activity. DOPA has also been shown to have neuroprotective effects, protecting neurons from damage and death.
実験室実験の利点と制限
DOPA has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is readily available for research. DOPA is also highly stable, making it suitable for long-term storage and use in experiments. However, DOPA has some limitations as well. It has a relatively short half-life in the body, which means that it may need to be administered frequently in experiments. Additionally, DOPA has a relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on DOPA. One area of interest is the development of new synthesis methods for DOPA that improve the yield and purity of the compound. Another area of interest is the investigation of DOPA's potential as a treatment for neurodegenerative diseases such as Parkinson's disease. Finally, there is interest in exploring the potential of DOPA as a modulator of other enzymes and receptors in the body.
科学的研究の応用
DOPA has been extensively studied for its potential applications in scientific research. It has been shown to modulate the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), as well as receptors such as the dopamine D2 receptor. DOPA has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.
特性
IUPAC Name |
N-(2,5-dioxopyrrolidin-1-yl)-N-phenacylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-16(14-7-3-1-4-8-14)13-20(21-17(23)11-12-18(21)24)19(25)15-9-5-2-6-10-15/h1-10H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSSCTZBTSVJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)N(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-iodo-2-methylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4406947.png)

![N-[2-(difluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4406958.png)
![1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4406966.png)




![2-[(diisopropylamino)carbonyl]phenyl acetate](/img/structure/B4407004.png)
![4-[(ethylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4407006.png)
![3-[benzyl(methyl)amino]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4407010.png)
![5-chloro-1-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4407022.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4407023.png)
![2-[(4-butoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4407030.png)